An In-depth Technical Guide to 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, a fluorinated analog of the biologically relevant tetralin scaffold. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of medicinal and synthetic chemistry. We will explore its core chemical structure, delve into its predicted physicochemical properties by comparing it with its non-fluorinated parent compound, and propose robust synthetic strategies for its preparation. Furthermore, this guide will discuss the potential applications of this molecule, particularly within drug discovery, by examining the known impact of fluorine incorporation on pharmacokinetic and pharmacodynamic profiles. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique characteristics of this fluorinated scaffold.
Introduction: The Significance of the Fluorinated Tetralin Scaffold
The 5,6,7,8-tetrahydronaphthalene (tetralin) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. The tetrahydronaphthalen-2-ol (THN) fragment, in particular, is found in over 3,000 natural products, including estrogens and morphine-related alkaloids. This widespread presence underscores its importance as a pharmacophore that can effectively interact with various biological targets.
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design.[1][2] Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[3][4] By introducing a fluorine atom at the 3-position of the tetralin-2-ol core, ortho to the hydroxyl group, we can anticipate significant modulation of the molecule's electronic and conformational properties, potentially leading to novel therapeutic agents with enhanced profiles.
This guide will provide a detailed examination of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, offering insights into its structure, properties, and synthesis to facilitate its exploration in drug discovery programs.
Chemical Structure and Identification
The core structure of 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol consists of a dihydronaphthalene ring system where one of the aromatic rings is fully saturated. A hydroxyl group is located at position 2, and a fluorine atom is substituted at position 3 of the aromatic ring.
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IUPAC Name: 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol
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Molecular Formula: C₁₀H₁₁FO
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Molecular Weight: 166.19 g/mol
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Canonical SMILES: C1CCC2=C(C1)C=C(C(=C2)O)F
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InChI Key: (Predicted) YQGZBFADXFOCGU-UHFFFAOYSA-N
Note on CAS Number: It is critical to note that the CAS Number 159269-01-3 has been erroneously associated with this compound in some databases. Authoritative sources confirm that CAS 159269-48-4 (a related number) corresponds to an electrophilic fluorinating agent, 1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate.[2][5][6][7][8] As of the time of this writing, a specific and verified CAS number for 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is not available in major chemical databases such as PubChem or SciFinder. Researchers are advised to verify the identity of any substance purported to be this compound through rigorous analytical methods.
Physicochemical Properties: A Comparative Analysis
Direct experimental data for 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol is not publicly available. However, we can predict its properties with a high degree of confidence by comparing it to its well-characterized parent compound, 5,6,7,8-tetrahydronaphthalen-2-ol (CAS: 1125-78-6).
| Property | 5,6,7,8-tetrahydronaphthalen-2-ol (Parent Compound) | 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol (Predicted) | Justification for Prediction |
| Molecular Weight | 148.20 g/mol [9] | 166.19 g/mol | Addition of one fluorine atom and removal of one hydrogen atom. |
| Melting Point | 59-61 °C | Likely similar or slightly higher | Fluorine can influence crystal packing, often leading to a higher melting point. |
| Boiling Point | 275-276 °C | Expected to be similar | While polarity increases, the change in molecular weight is modest. |
| LogP (Lipophilicity) | ~2.9[9] | ~3.1 - 3.3 | A single fluorine atom typically increases the LogP value by approximately 0.2-0.4 units. |
| pKa (Acidity of -OH) | ~10.0 (Predicted) | ~9.0 - 9.5 | The electron-withdrawing fluorine atom ortho to the hydroxyl group will increase its acidity (lower its pKa). |
| Solubility | Sparingly soluble in water | Predicted to have lower aqueous solubility | The increase in lipophilicity (LogP) suggests reduced solubility in polar solvents like water. |
Proposed Synthetic Strategies
While no specific synthesis for 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol has been published, a logical and efficient synthetic route can be designed based on modern fluorination chemistry. A highly plausible strategy involves the electrophilic fluorination of a suitable precursor followed by reduction.
Key Precursor: 6-Methoxy-1-tetralone
A common and commercially available starting material for this synthesis is 6-methoxy-1-tetralone. The methoxy group serves as a protected form of the target phenol and helps direct the electrophilic fluorination.
Proposed Synthetic Workflow
The proposed pathway involves three key steps:
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Electrophilic Fluorination: Introduction of the fluorine atom ortho to the methoxy group.
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Ketone Reduction: Reduction of the tetralone carbonyl to a hydroxyl group.
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Demethylation: Cleavage of the methyl ether to reveal the final phenolic hydroxyl group.
Caption: Proposed synthetic workflow for 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Electrophilic Fluorination of 6-Methoxy-1-tetralone
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Rationale: Direct electrophilic fluorination of phenols can be challenging. Using the methoxy-protected precursor provides a more controlled reaction. Electrophilic N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are effective for fluorinating electron-rich aromatic rings.[10][11][12] The methoxy group is an ortho-, para-director, and while some formation of the 5-fluoro isomer is possible, the 7-fluoro isomer (which corresponds to the 3-fluoro position in the final product) is expected to be a major product.
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Protocol:
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Dissolve 6-methoxy-1-tetralone (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
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Add Selectfluor® (1.1 eq) to the solution.
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Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
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Purify the crude product via column chromatography on silica gel to isolate 7-Fluoro-6-methoxy-1-tetralone.
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Step 2: Reduction of 7-Fluoro-6-methoxy-1-tetralone
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Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent for ketones that will not affect the aromatic ring or the fluoro- and methoxy-substituents.
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Protocol:
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Dissolve the fluorinated tetralone from Step 1 in methanol or ethanol.
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Cool the solution to 0 °C in an ice bath.
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Add sodium borohydride (1.5 eq) portion-wise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Quench the reaction by carefully adding dilute HCl.
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Extract the product and purify by chromatography to yield the corresponding alcohol.
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Step 3: O-Demethylation
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Rationale: Boron tribromide (BBr₃) is a classic and highly effective reagent for the cleavage of aryl methyl ethers to yield the corresponding phenol.
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Protocol:
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Dissolve the alcohol from Step 2 in dry dichloromethane under an inert atmosphere (e.g., Argon).
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Cool the solution to -78 °C (dry ice/acetone bath).
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Add a solution of BBr₃ in dichloromethane (1.2 eq) dropwise.
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Stir at -78 °C for 1 hour, then allow to warm slowly to room temperature.
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Carefully quench the reaction by adding methanol, followed by water.
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Extract the final product, 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol, and purify by column chromatography.
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Potential Applications in Drug Development
The introduction of a fluorine atom at the 3-position is expected to confer several advantageous properties relevant to drug discovery.
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Metabolic Stability: The C-F bond is exceptionally strong and can block sites of metabolic oxidation. The 3-position, being adjacent to the hydroxyl group, could be susceptible to enzymatic degradation. Fluorination at this site would prevent such metabolism, potentially increasing the compound's half-life in vivo.[3]
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Receptor Binding and Selectivity: Fluorine can alter the electronic distribution (pKa) of the neighboring hydroxyl group. This change can significantly impact hydrogen bonding interactions with a target protein, potentially increasing binding affinity or altering selectivity for different receptor subtypes.
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CNS Penetration: While fluorination often increases lipophilicity, which can aid in crossing the blood-brain barrier, the specific conformational and electronic effects must be considered. The tetralin scaffold itself is found in many CNS-active compounds, making this an area of high interest.
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Scaffold for Further Derivatization: This molecule serves as a valuable building block for creating more complex chemical libraries. The hydroxyl group can be used as a handle for further reactions, allowing chemists to explore structure-activity relationships (SAR) with a metabolically stabilized core.
Safety and Handling
No specific safety data sheet (SDS) exists for 3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol. However, based on related fluorinated aromatic compounds and phenols, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
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Toxicity: The toxicological properties have not been investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
Conclusion
3-Fluoro-5,6,7,8-tetrahydronaphthalen-2-ol represents a promising but currently under-explored chemical entity. While direct experimental data remains elusive, this guide has established its fundamental chemical identity and provided a robust, scientifically-grounded framework for its synthesis and characterization. The strategic placement of a fluorine atom on the privileged tetralin-2-ol scaffold is predicted to enhance key drug-like properties, including metabolic stability and binding interactions. The proposed synthetic pathway offers a clear and feasible route for its production, enabling its inclusion in screening libraries for a wide range of therapeutic targets. It is our hope that this guide will stimulate further research into this and related fluorinated scaffolds, ultimately unlocking their potential in the development of next-generation therapeutics.
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